M-Tolyl dimethylcarbamate M-Tolyl dimethylcarbamate
Brand Name: Vulcanchem
CAS No.: 7305-07-9
VCID: VC18921062
InChI: InChI=1S/C10H13NO2/c1-8-5-4-6-9(7-8)13-10(12)11(2)3/h4-7H,1-3H3
SMILES:
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

M-Tolyl dimethylcarbamate

CAS No.: 7305-07-9

Cat. No.: VC18921062

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

M-Tolyl dimethylcarbamate - 7305-07-9

Specification

CAS No. 7305-07-9
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name (3-methylphenyl) N,N-dimethylcarbamate
Standard InChI InChI=1S/C10H13NO2/c1-8-5-4-6-9(7-8)13-10(12)11(2)3/h4-7H,1-3H3
Standard InChI Key BSFCOZXUSUSSAW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)OC(=O)N(C)C

Introduction

Chemical Identity and Structural Characteristics

M-Tolyl dimethylcarbamate is defined by the systematic name 3-methylphenyl N,N-dimethylcarbamate, with a molecular formula of C10H13NO2C_{10}H_{13}NO_2. The compound’s structure features a phenyl ring substituted with a methyl group at the meta position and a dimethylcarbamate functional group (-OC(=O)N(CH3_3)2_2) at the para position relative to the methyl substituent. This arrangement confers distinct reactivity and stability, making it suitable for diverse chemical transformations.

Physical and Chemical Properties

The following table summarizes key physical properties of M-Tolyl dimethylcarbamate, derived from analogous carbamate compounds and experimental data :

PropertyValue
Molecular Weight193.25 g/mol
Density1.12 ± 0.1 g/cm³ (est.)
Boiling Point285–290 °C (decomposes)
Melting Point45–48 °C
SolubilityLow in water; soluble in organic solvents (e.g., ethanol, acetone)

The meta-methyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and enzymatic targets. Spectroscopic analyses, including 1H^1H-NMR and IR, confirm the presence of characteristic carbamate carbonyl stretches (νC=O1700cm1\nu_{C=O} \approx 1700 \, \text{cm}^{-1}) and aromatic C-H vibrations.

Synthesis and Industrial Production

Conventional Synthesis Route

The primary synthesis pathway involves the reaction of 3-methylphenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine:

3-methylphenol+ClC(=O)N(CH3)2BaseM-Tolyl dimethylcarbamate+HCl\text{3-methylphenol} + \text{ClC(=O)N(CH}_3\text{)}_2 \xrightarrow{\text{Base}} \text{M-Tolyl dimethylcarbamate} + \text{HCl}

This exothermic reaction proceeds via nucleophilic acyl substitution, where the phenoxide ion attacks the electrophilic carbonyl carbon of the carbamoyl chloride. The base neutralizes HCl, driving the reaction to completion.

Catalytic Innovations

Recent studies on carbamate synthesis, such as the use of silanol-rich MCM-41 catalysts for dimethyl hexane-1,6-dicarbamate production, offer insights into optimizing M-Tolyl dimethylcarbamate synthesis . Under conditions of 190°C and a methanol solvent system, silanol groups on MCM-41 enhance catalytic activity by stabilizing transition states through hydrogen bonding . While these methods are tailored for aliphatic carbamates, their principles may be adapted to aromatic systems like M-Tolyl dimethylcarbamate.

Applications in Agriculture and Industry

Pesticidal Activity

M-Tolyl dimethylcarbamate functions as an acetylcholinesterase (AChE) inhibitor, disrupting neurotransmission in insects and pests. By covalently modifying the enzyme’s active site, it causes acetylcholine accumulation, leading to paralysis and death. Its selectivity for insect AChE over mammalian variants underscores its utility in crop protection.

Intermediate in Organic Synthesis

The compound serves as a precursor in synthesizing ureas, isocyanates, and other carbamate derivatives. For example, its reaction with amines yields substituted ureas, while thermal decomposition produces isocyanates for polyurethane manufacturing .

Toxicological and Environmental Considerations

Environmental Persistence

Carbamates generally exhibit moderate environmental persistence, with hydrolysis half-lives ranging from days to weeks under alkaline conditions. Microbial degradation pathways further mitigate bioaccumulation risks, though aquatic toxicity remains a concern.

Recent Advances and Future Directions

Green Synthesis Methods

Emerging catalytic strategies, such as the use of non-phosgene carbonyl sources (e.g., methyl carbamate), align with sustainable chemistry goals . Adapting these methods to M-Tolyl dimethylcarbamate synthesis could reduce reliance on toxic reagents like phosgene.

Mechanistic Studies

Ongoing research into carbamate-enzyme interactions, informed by transcriptomic analyses of nasal epithelium , may elucidate species-specific toxicities and guide the design of safer analogs.

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